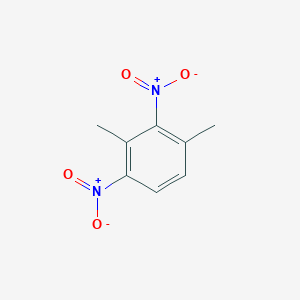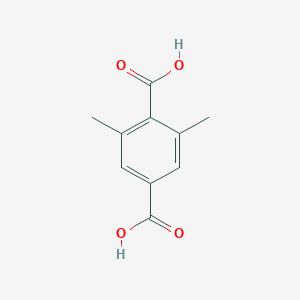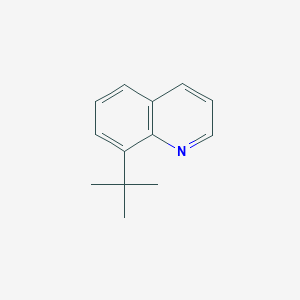
Tricyclo(3.3.1.13,7)decan-1-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo(3.3.1.13,7)decan-1-acetamide, also known as TAC, is a cyclic compound that has been extensively studied for its potential use in scientific research. This molecule has a unique structure that allows it to interact with biological systems in a specific way, making it an important tool for studying various physiological processes. In
Wissenschaftliche Forschungsanwendungen
Tricyclo(3.3.1.13,7)decan-1-acetamide has been used in a variety of scientific research applications, including studies of neurotransmitter release, ion channel function, and receptor binding. One notable use of Tricyclo(3.3.1.13,7)decan-1-acetamide is in the study of the GABA(A) receptor, which is a target for many drugs used to treat anxiety and other neurological disorders. Tricyclo(3.3.1.13,7)decan-1-acetamide has been shown to bind to the GABA(A) receptor with high affinity, making it a useful tool for investigating the structure and function of this receptor.
Wirkmechanismus
The mechanism of action of Tricyclo(3.3.1.13,7)decan-1-acetamide is not fully understood, but it is believed to involve interactions with specific amino acid residues in the target protein. Tricyclo(3.3.1.13,7)decan-1-acetamide has been shown to bind to the GABA(A) receptor at a site that is distinct from the site of action of benzodiazepines, which are commonly used drugs that also target this receptor. This suggests that Tricyclo(3.3.1.13,7)decan-1-acetamide may have unique effects on the receptor that could be useful for developing new drugs.
Biochemische Und Physiologische Effekte
Tricyclo(3.3.1.13,7)decan-1-acetamide has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, enhancement of GABAergic transmission, and inhibition of glutamatergic transmission. These effects are likely due to Tricyclo(3.3.1.13,7)decan-1-acetamide's interactions with the GABA(A) receptor and other proteins in the nervous system. Tricyclo(3.3.1.13,7)decan-1-acetamide has also been shown to have anticonvulsant and anxiolytic effects in animal models, suggesting that it may have therapeutic potential for treating neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tricyclo(3.3.1.13,7)decan-1-acetamide in lab experiments is its high affinity for the GABA(A) receptor, which allows for precise modulation of receptor function. Tricyclo(3.3.1.13,7)decan-1-acetamide is also relatively stable and easy to handle, making it a convenient tool for studying the nervous system. However, one limitation of using Tricyclo(3.3.1.13,7)decan-1-acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on Tricyclo(3.3.1.13,7)decan-1-acetamide and related compounds. One area of interest is the development of new drugs that target the GABA(A) receptor using Tricyclo(3.3.1.13,7)decan-1-acetamide as a starting point. Another area of research is the study of the effects of Tricyclo(3.3.1.13,7)decan-1-acetamide on other proteins in the nervous system, which could provide insight into its broader physiological effects. Additionally, there is potential for the use of Tricyclo(3.3.1.13,7)decan-1-acetamide in imaging and diagnostic applications, as it has been shown to bind to certain proteins that are overexpressed in cancer cells.
Eigenschaften
CAS-Nummer |
19026-73-4 |
|---|---|
Produktname |
Tricyclo(3.3.1.13,7)decan-1-acetamide |
Molekularformel |
C12H19NO |
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
2-(1-adamantyl)acetamide |
InChI |
InChI=1S/C12H19NO/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H2,13,14) |
InChI-Schlüssel |
BWHDTKLVHSIHSQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)N |
Andere CAS-Nummern |
19026-73-4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2S)-](/img/structure/B181700.png)
![1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane](/img/structure/B181703.png)








